
(2S)-3-Cyclohexyl-2,3-dimethylbutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-Cyclohexyl-2,3-dimethylbutan-1-amine is a chiral amine that belongs to the family of cyclohexylamines. It has been used as a starting material for the synthesis of various biologically active compounds. This compound has gained significant attention due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of (2S)-3-Cyclohexyl-2,3-dimethylbutan-1-amine is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain. It has been reported to enhance the activity of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter. It has also been shown to inhibit the activity of glutamate, which is an excitatory neurotransmitter. The modulation of these neurotransmitters is believed to be responsible for the anticonvulsant, anti-inflammatory, and analgesic activities of (2S)-3-Cyclohexyl-2,3-dimethylbutan-1-amine.
Biochemical and Physiological Effects:
(2S)-3-Cyclohexyl-2,3-dimethylbutan-1-amine has been shown to possess anticonvulsant, anti-inflammatory, and analgesic activities. The anticonvulsant activity of this compound has been demonstrated in various animal models of epilepsy. It has also been shown to possess anti-inflammatory activity by inhibiting the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1beta). Furthermore, it has been shown to possess analgesic activity by inhibiting the production of prostaglandins, which are involved in the perception of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-3-Cyclohexyl-2,3-dimethylbutan-1-amine has several advantages for lab experiments. It is readily available and can be synthesized in high yields. It is also easy to handle and store. Furthermore, it has been shown to possess a wide range of biological activities, making it a versatile compound for drug discovery. However, it also has some limitations. It is a chiral compound, which can complicate its synthesis and purification. Furthermore, its mechanism of action is not fully understood, which can hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the research and development of (2S)-3-Cyclohexyl-2,3-dimethylbutan-1-amine. One of the directions is to investigate its potential as a therapeutic agent for various diseases, such as epilepsy, inflammation, and pain. Another direction is to explore its use as a chiral auxiliary in asymmetric synthesis. Furthermore, the development of new synthetic methods for the preparation of this compound and its derivatives could also be an area of future research. Finally, the elucidation of its mechanism of action could lead to the development of more potent and selective analogs.
Métodos De Síntesis
The synthesis of (2S)-3-Cyclohexyl-2,3-dimethylbutan-1-amine can be achieved through several methods. One of the commonly used methods is the reductive amination of cyclohexanone with 2,3-dimethylbutylamine using sodium borohydride as a reducing agent. The reaction proceeds in the presence of an acid catalyst, such as hydrochloric acid, to form the desired product. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the concentration of the reagents.
Aplicaciones Científicas De Investigación
(2S)-3-Cyclohexyl-2,3-dimethylbutan-1-amine has been used as a starting material for the synthesis of various biologically active compounds. It has been reported to possess anticonvulsant, anti-inflammatory, and analgesic activities. It has also been used as a chiral auxiliary in asymmetric synthesis. Furthermore, it has been used as a building block for the synthesis of various drugs, such as the antihypertensive agent, moxonidine.
Propiedades
IUPAC Name |
(2S)-3-cyclohexyl-2,3-dimethylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N/c1-10(9-13)12(2,3)11-7-5-4-6-8-11/h10-11H,4-9,13H2,1-3H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFASILRPBFREHN-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(C)(C)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C(C)(C)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-Cyclohexyl-2,3-dimethylbutan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

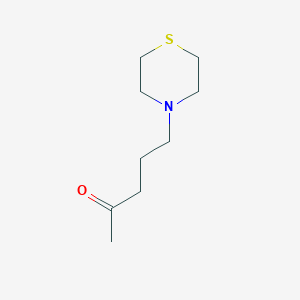
![3-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2793270.png)
![4-(cyclohex-3-en-1-yl)-2-(ethylthio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2793273.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2793274.png)

![8-(Bromomethyl)dispiro[3.1.36.14]decane](/img/structure/B2793279.png)
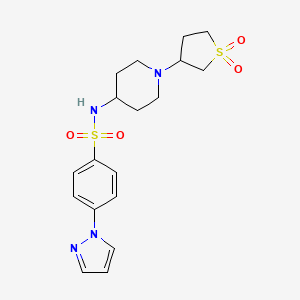

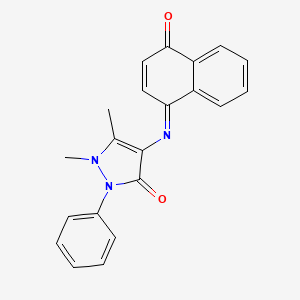
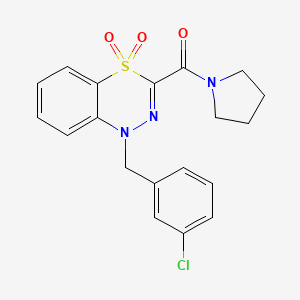
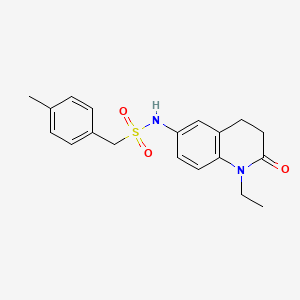
![N-((2-methyl-1H-indol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2793288.png)
![1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)ethanone](/img/structure/B2793289.png)
![N-[2-(4-Methylphenoxy)ethyl]acetamide](/img/structure/B2793292.png)